(2-(Methylthio)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
This compound is a structurally complex molecule featuring a piperidinyl methanone core linked to a 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl group and a 2-(methylthio)phenyl moiety. Its synthesis likely involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with carbon disulfide or other reagents, as seen in analogous oxadiazole derivatives . Structural elucidation of such compounds typically relies on NMR and UV spectroscopy, as demonstrated in studies of related heterocyclic systems .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-28-17-7-3-2-6-15(17)20(26)25-10-4-5-14(13-25)11-18-23-19(24-27-18)16-12-21-8-9-22-16/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAPIRFDOONAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Methylthio)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Methylthio group : This group is known to enhance lipophilicity and can influence the binding affinity of the compound to biological targets.
- Phenyl ring : Aromatic rings often play a crucial role in the interaction with biological macromolecules.
- Piperidine moiety : This cyclic amine is frequently found in pharmaceuticals and can modulate various biological activities.
- Oxadiazole ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study indicated that similar compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazinyl group in the compound may enhance this activity due to its ability to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | 17 |
| Target Compound | E. coli | 20 |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. The oxadiazole moiety has been linked to apoptosis induction in cancer cells. In vitro studies have demonstrated that compounds with structural similarities to our target compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
A notable study reported that derivatives of oxadiazole showed IC50 values in the micromolar range against human cancer cell lines:
| Cell Line | IC50 (μM) for Oxadiazole Derivative |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 10 |
Neurological Effects
The piperidine component suggests potential neurological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary studies indicate that derivatives can act as modulators for these neurotransmitters, potentially offering therapeutic avenues for conditions such as depression or anxiety.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of methylthio-substituted phenyl compounds against bacterial pathogens. The results indicated that compounds with oxadiazole rings exhibited enhanced antibacterial properties compared to their non-substituted counterparts.
- Anticancer Research : In a study published in Cancer Letters, researchers synthesized various oxadiazole derivatives and tested their efficacy against different cancer cell lines. The findings revealed that certain modifications led to improved cytotoxicity, suggesting a structure-activity relationship critical for future drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on three key regions:
Piperidinyl Methanone Core: Example: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21 in ) . Comparison: Replacing the piperazine ring in compound 21 with a piperidine ring in the target compound reduces conformational flexibility. The trifluoromethyl group in compound 21 enhances metabolic stability compared to the methylthio group in the target compound, which may increase susceptibility to oxidative metabolism.
1,2,4-Oxadiazole Ring :
- Example : 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3 in ) .
- Comparison : The oxadiazole ring in the target compound is substituted with a pyrazine group, whereas compound 3 has a pyrimidine-thioether chain. Pyrazine’s nitrogen-rich structure may improve water solubility relative to pyrimidine derivatives.
Aryl Substituents: Example: (3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone (compound S339-0696 in ) . Comparison: The 3-methylphenyl group in S339-0696 lacks the sulfur atom present in the target compound’s 2-(methylthio)phenyl group.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The pyrazine-oxadiazole linkage likely requires controlled conditions to avoid side reactions, as seen in oxadiazole-thione syntheses .
- Spectroscopic Characterization: ¹H-NMR and ¹³C-NMR data for analogous compounds (e.g., Zygocaperoside in ) suggest diagnostic peaks for oxadiazole (δ 8.5–9.0 ppm for pyrazine protons) and methylthio groups (δ 2.1–2.5 ppm) .
- Toxicological Data: No direct toxicity data exists for the target compound, but structurally related zinc and lead compounds in –5 highlight the importance of monitoring heavy metal impurities during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
